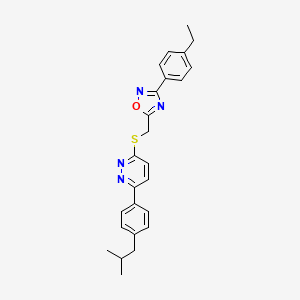

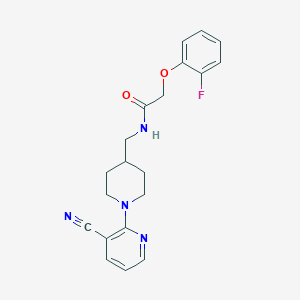

![molecular formula C19H24N4O6 B2639912 ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate CAS No. 909858-01-1](/img/structure/B2639912.png)

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The compound also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide some flexibility to the molecule, while the quinazoline ring would be more rigid . The presence of multiple carbonyl groups could lead to the formation of hydrogen bonds with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could increase its solubility in water, while the quinazoline ring could increase its stability .Applications De Recherche Scientifique

Synthesis and Pharmacological Applications :

- A reliable multigram synthesis method for Doxazosin mesylate, which is closely related to the compound , has been developed. This compound is significant for treating hypertension and benign prostatic hyperplasia (BPH) due to its high binding affinity for α1-adrenoceptors (Kumaraswamy, Das, & Jena, 2003).

- Improved synthesis of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an intermediate in Doxazosin production, has been reported. Doxazosin mesylate, derived from this process, is used for treating urinary outflow obstruction and symptoms associated with BPH, as well as hypertension (Ramesh, Reddy, & Reddy, 2006).

Antagonistic Properties in Pharmacology :

- Novel quinazoline-based compounds, including those similar to the specified compound, have been synthesized and characterized for their pharmacological properties. These compounds exhibit potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting α1-adrenoceptor antagonist properties. Some of these compounds, like FH-71, have shown greater potency against phenylephrine-induced contraction in human hyperplastic prostate (Chueh, Chern, Choong, Guh, & Teng, 2002).

Antimicrobial Studies :

- Piperidine derivatives with a quinazoline ring system, which are structurally related to the compound of interest, have been synthesized and tested for antihypertensive activity. Some of these compounds have shown strong hypotensive effects in hypertensive rat models (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Corrosion Inhibition :

- Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as corrosion inhibitors for mild steel in HCl. These compounds, including 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one, provide effective corrosion inhibition, forming a protective film on the steel surface (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O6/c1-3-29-19(27)22-8-6-21(7-9-22)16(24)13-4-5-14-15(12-13)20-18(26)23(17(14)25)10-11-28-2/h4-5,12H,3,6-11H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHMVYWKRRXGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

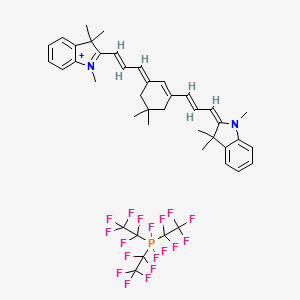

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

![ethyl 2-((7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)-2-methylpropanoate](/img/structure/B2639837.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)

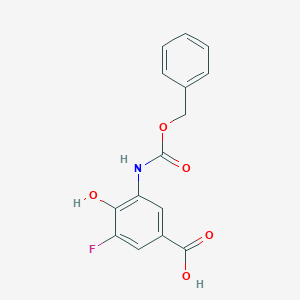

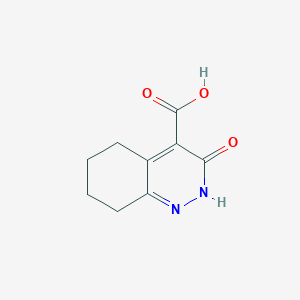

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)